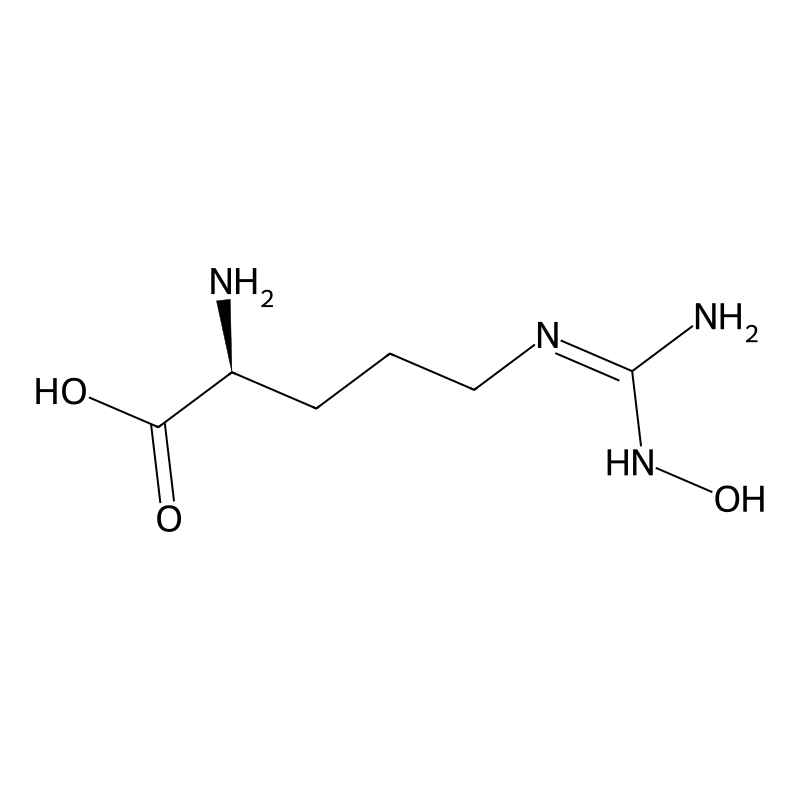

N-omega-Hydroxy-L-arginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-omega-Hydroxy-L-arginine is a derivative of the amino acid L-arginine, classified as an organic compound within the category of arginine and its derivatives. It serves as a crucial intermediate in the biosynthesis of nitric oxide, a vital signaling molecule in various physiological processes. N-omega-Hydroxy-L-arginine is produced through the hydroxylation of L-arginine, primarily catalyzed by nitric oxide synthase enzymes, which utilize nicotinamide adenine dinucleotide phosphate as a cofactor. This compound is characterized by its basic nature and plays significant roles in metabolic pathways across various organisms, from bacteria to humans .

- Nitric Oxide Synthesis: It is primarily involved in the synthesis of nitric oxide from L-arginine. Nitric oxide synthase catalyzes the conversion of N-omega-Hydroxy-L-arginine into nitric oxide and L-citrulline, with oxygen serving as a source for the ureido oxygen in L-citrulline .

- Oxidation Reactions: N-omega-Hydroxy-L-arginine can undergo oxidation reactions, which may involve reactive oxygen species. These reactions are influenced by pH and can lead to the formation of various nitrogen oxides .

- Inhibition of Arginase: It has been shown to inhibit arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, thereby influencing arginine metabolism and nitric oxide production .

The biological activity of N-omega-Hydroxy-L-arginine is multifaceted:

- Nitric Oxide Production: As an intermediate in nitric oxide synthesis, it plays a pivotal role in cardiovascular health, neuronal signaling, and immune responses .

- Cell Growth Regulation: N-omega-Hydroxy-L-arginine appears to interfere with cell proliferation by inhibiting arginase activity, suggesting potential applications in cancer biology and therapeutic interventions .

- Metabolic Disorders: In humans, it is implicated in conditions such as hyperornithinemia with gyrate atrophy, highlighting its relevance in metabolic disorders .

N-omega-Hydroxy-L-arginine can be synthesized through several methods:

- Enzymatic Hydroxylation: The most common method involves the enzymatic hydroxylation of L-arginine by nitric oxide synthase. This process requires cofactors such as tetrahydrobiopterin and NADPH .

- Chemical Synthesis: Various chemical approaches have been developed to synthesize N-omega-Hydroxy-L-arginine, including oxidation reactions involving peracids or other oxidizing agents .

- Bioconversion Techniques: Recent advancements include bioconversion methods using microbial systems that can efficiently produce N-omega-Hydroxy-L-arginine from L-arginine under controlled conditions .

N-omega-Hydroxy-L-arginine has several applications across different fields:

- Pharmaceuticals: Due to its role in nitric oxide production, it is being explored for cardiovascular therapies and as a potential treatment for conditions related to impaired nitric oxide synthesis .

- Biomarker Potential: Its presence in certain foods suggests that it could serve as a biomarker for dietary intake and metabolic health monitoring .

- Research Tool: It is used extensively in biochemical research to study nitric oxide pathways and arginine metabolism .

Studies have shown that N-omega-Hydroxy-L-arginine interacts with various biological systems:

- Nitric Oxide Synthase Interactions: It acts as a substrate for nitric oxide synthase, influencing the enzyme's activity and thus impacting nitric oxide levels within cells .

- Arginase Inhibition Studies: Research indicates that N-omega-Hydroxy-L-arginine inhibits arginase activity, which has implications for therapeutic strategies targeting arginine metabolism in diseases like cancer and cardiovascular disorders .

- Reactivity with Reactive Oxygen Species: Its reactivity with reactive oxygen species has been studied to understand its stability and potential effects on cellular redox states .

N-omega-Hydroxy-L-arginine shares structural and functional similarities with several other compounds derived from L-arginine:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| L-Arginine | Precursor for nitric oxide; involved in protein synthesis | Essential amino acid; direct substrate for nitric oxide synthase |

| N-Omega-Hydroxy-D-arginine | Structural analog; not a substrate for nitric oxide synthase | Different stereochemistry; less biological activity |

| N-Omega-Nor-L-arginine | Analog that releases biologically active molecules | Spontaneously releases NO-like molecules |

| L-Citrulline | Product of L-arginine metabolism; involved in urea cycle | Important for amino acid recycling; enhances NO production |

N-omega-Hydroxy-L-arginine is unique due to its specific role as an intermediate in nitric oxide synthesis while also exhibiting inhibitory effects on arginase activity, distinguishing it from other similar compounds that do not share these dual functions .

Endogenous Production Mechanisms

Nitric Oxide Synthase-Mediated Formation from L-arginine

The primary endogenous production of N-omega-Hydroxy-L-arginine occurs through the catalytic action of nitric oxide synthase enzymes, which catalyze a two-step oxidative process [1] [2]. The first step involves the hydroxylation of L-arginine to form N-omega-Hydroxy-L-arginine, followed by the subsequent oxidation of this intermediate to produce nitric oxide and L-citrulline [1] [3] [2].

Kinetic studies have demonstrated that N-omega-Hydroxy-L-arginine exhibits an apparent Km value of 6.6 μM and a Vmax of 99 nmol·min⁻¹·mg⁻¹ when utilized as a substrate by macrophage nitric oxide synthase [1]. These values are remarkably similar to those observed with L-arginine as substrate, which shows a Km of 2.3 μM and Vmax of 54 nmol·min⁻¹·mg⁻¹ [1]. The stereochemical specificity of this reaction is evidenced by the fact that N-omega-Hydroxy-D-arginine cannot serve as a substrate for nitric oxide synthase [1].

The enzymatic formation proceeds through a compound I heme species, analogous to the cytochrome P450 mechanism [4] [5]. During this hydroxylation reaction, the nitric oxide synthase enzyme exclusively hydroxylates the terminal guanidino nitrogen of L-arginine [1]. Stable isotope studies have confirmed that molecular oxygen serves as the source of the hydroxyl group incorporated into the N-omega-Hydroxy-L-arginine structure [1].

NADPH and Tetrahydrobiopterin Cofactor Requirements

The formation of N-omega-Hydroxy-L-arginine from L-arginine requires the coordinated action of multiple cofactors, with NADPH and tetrahydrobiopterin serving as essential electron donors [1] [6] [7]. Both cofactors are absolutely required for the synthesis of nitric oxide from either N-omega-Hydroxy-L-arginine or L-arginine substrates [1].

The stoichiometric analysis reveals distinct NADPH consumption patterns depending on the substrate utilized. When L-arginine serves as the substrate, the synthesis of 1 mol of nitric oxide is coupled to the oxidation of 1.52 ± 0.02 mol of NADPH [1]. In contrast, when N-omega-Hydroxy-L-arginine is used as substrate, only 0.53 ± 0.04 mol of NADPH is oxidized per mol of nitric oxide formed [1]. This differential consumption pattern supports the mechanism whereby N-omega-Hydroxy-L-arginine is generated as an intermediate through an NADPH-dependent hydroxylation of L-arginine [1].

Tetrahydrobiopterin functions as a critical cofactor that provides an additional electron during the catalytic cycle, which is subsequently replaced during enzyme turnover [8] [6]. The cofactor performs both structural and biochemical functions, stabilizing the active nitric oxide synthase homodimer and inducing conformational changes that promote catalytic activity [7]. Biochemically, tetrahydrobiopterin donates an electron to produce a transient tetrahydrobiopterin radical, which is required for the oxidation of L-arginine to N-omega-Hydroxy-L-arginine [7] [9].

The electron transfer mechanism involves NADPH providing electrons that flow through the sequence: NADPH → FAD → FMN → heme → O₂ [10]. Tetrahydrobiopterin provides an additional electron during the catalytic cycle and forms a radical species that must be reduced for continued catalysis [9]. Recent evidence suggests that the nitric oxide synthase heme may act as a conduit to transfer electrons from the FMN cofactor to the tetrahydrobiopterin radical, enabling efficient cofactor recycling [9].

Catabolic Fate and Metabolic Byproducts

Conversion to Nitric Oxide and L-citrulline

The primary catabolic fate of N-omega-Hydroxy-L-arginine involves its conversion to nitric oxide and L-citrulline through the second step of the nitric oxide synthase reaction [1] [4] [3]. This oxidative transformation represents the completion of the two-step nitric oxide biosynthetic pathway that begins with the hydroxylation of L-arginine.

Stable isotope studies have conclusively demonstrated that nitric oxide synthase exclusively oxidizes the hydroxylated nitrogen atom of N-omega-Hydroxy-L-arginine, forming nitric oxide and L-citrulline as products [1] [3]. The oxygen atom incorporated into the ureido group of L-citrulline is derived from molecular oxygen, consistent with the monooxygenase mechanism of nitric oxide synthase [1].

The conversion mechanism involves the formation of a ferric peroxo/hydroperoxo heme species that participates in the oxidation of N-omega-Hydroxy-L-arginine [11] [5]. This second step of nitric oxide synthesis is enzymatically unprecedented and proceeds via a ferric peroxo heme intermediate, distinct from the compound I mechanism involved in the initial hydroxylation step [4] [11].

Under specific conditions involving hydrogen peroxide-dependent reactions, alternative products can be formed from N-omega-Hydroxy-L-arginine. These include N-delta-cyanoornithine, along with inorganic products such as nitrite and nitrate, presumably arising from the oxidation of nitric oxide [12]. However, these alternative pathways operate at significantly slower rates compared to the standard NADPH and oxygen-dependent reaction [12].

The physiological significance of N-omega-Hydroxy-L-arginine conversion extends beyond simple substrate consumption. The L-citrulline produced can be recycled back to L-arginine through the citrulline-nitric oxide cycle, involving argininosuccinate synthase and argininosuccinate lyase [13] [14]. This recycling mechanism ensures sustained nitric oxide production under conditions of prolonged enzyme activation [14].

Arginase-Competitive Pathways in Urea Cycle

N-omega-Hydroxy-L-arginine demonstrates potent inhibitory activity against arginase enzymes, establishing a competitive relationship with the urea cycle pathway [15] [16] [17]. This inhibition represents a critical regulatory mechanism that modulates the balance between nitric oxide synthesis and urea production.

The compound exhibits remarkable potency as an arginase inhibitor, with a Ki value of 150 μM against purified bovine liver arginase, making it one of the most powerful arginase inhibitors reported [15] [18]. The inhibition extends across different arginase sources, with IC₅₀ values of 150 μM for rat liver homogenates and 450 μM for murine macrophages [15]. The stereochemical specificity is maintained, as D-N-omega-Hydroxy-L-arginine shows much lower inhibitory activity [15].

The structural requirements for arginase recognition include the free carboxyl group and alpha-amino group functions, which are essential for enzyme binding [15]. The competitive nature of this inhibition suggests that N-omega-Hydroxy-L-arginine binds to the same active site as L-arginine, effectively preventing the conversion of L-arginine to L-ornithine and urea [15] [19].

The physiological implications of this competitive inhibition are significant for cellular metabolism. During periods of enhanced nitric oxide synthase activity, the accumulation of N-omega-Hydroxy-L-arginine can effectively suppress arginase activity, thereby preserving L-arginine availability for continued nitric oxide synthesis [15] [17]. This mechanism has been demonstrated in various cell types, including stimulated macrophages where N-omega-Hydroxy-L-arginine concentrations can reach levels sufficient to produce significant arginase inhibition [15].

Potential hydrolysis products of N-omega-Hydroxy-L-arginine, including L-citrulline, hydroxyurea, and hydroxylamine, show no inhibitory activity toward arginase at concentrations up to 2 mM [15] [18]. This specificity ensures that the regulatory effects are attributable specifically to the intact N-omega-Hydroxy-L-arginine molecule rather than its degradation products.

N-omega-Hydroxy-L-arginine represents a critical intermediate in mammalian nitric oxide biosynthesis and exhibits complex regulatory interactions with key enzymes involved in arginine metabolism. This compound demonstrates distinct binding characteristics and regulatory effects across different nitric oxide synthase isoforms while simultaneously functioning as a potent competitive inhibitor of arginase enzymes. Understanding these enzymatic interactions provides essential insights into the molecular mechanisms governing nitric oxide production and arginine homeostasis.

Nitric Oxide Synthase Isoform Specificity

The three mammalian nitric oxide synthase isoforms—neuronal nitric oxide synthase, inducible nitric oxide synthase, and endothelial nitric oxide synthase—demonstrate distinct kinetic parameters and regulatory mechanisms when interacting with N-omega-Hydroxy-L-arginine [1] [2] [3]. These differences reflect the specialized physiological roles of each isoform and their unique cellular environments.

Substrate Binding Kinetics and Catalytic Efficiency

N-omega-Hydroxy-L-arginine exhibits remarkable binding affinity variations across nitric oxide synthase isoforms, with significant implications for catalytic efficiency and substrate turnover rates [4] [5] [6]. Thermodynamic analysis reveals that N-omega-Hydroxy-L-arginine demonstrates superior binding affinity to neuronal nitric oxide synthase oxygenase domain compared to L-arginine, with dissociation constants of 0.4 ± 0.1 μM and 1.7 ± 0.3 μM respectively [6]. This enhanced binding affinity reflects the formation of additional hydrogen bonding interactions within the active site compared to the native substrate.

The intermediate exhibits distinct kinetic parameters across isoforms, with inducible nitric oxide synthase demonstrating an apparent Michaelis constant of 6.6 μM and maximum velocity of 99 nmol·min⁻¹·mg⁻¹ when utilizing N-omega-Hydroxy-L-arginine as substrate [4]. In contrast, neuronal nitric oxide synthase shows a Michaelis constant of 2.3 μM and maximum velocity of 54 nmol·min⁻¹·mg⁻¹ for L-arginine conversion [4]. These kinetic differences reflect the distinct active site architectures and cofactor binding characteristics of each isoform.

Table 1: Nitric Oxide Synthase Isoform Kinetic Parameters

| NOS Isoform | Km (μM) | Vmax (nmol/min/mg) | Substrate | Notes |

|---|---|---|---|---|

| nNOS (neuronal) | 2.3 | 54 | L-arginine | Reference substrate |

| iNOS (inducible) | 6.6 | 99 | N-omega-hydroxy-L-arginine | Intermediate substrate |

| eNOS (endothelial) | 2-10 | Variable | L-arginine | Ca²⁺/calmodulin dependent |

Catalytic efficiency measurements reveal significant variations in substrate utilization across isoforms [5] [7]. Neuronal nitric oxide synthase demonstrates a more open substrate-binding pocket compared to inducible and endothelial isoforms, as evidenced by resonance Raman spectroscopy studies of carbon monoxide derivatives [8]. The Fe-CO stretching mode frequencies of 503 cm⁻¹ for neuronal nitric oxide synthase versus 512 cm⁻¹ for inducible nitric oxide synthase indicate distinct electrostatic environments within the active sites [8].

The binding mechanism follows a two-step reversible process characterized by rapid equilibrium formation between the enzyme and substrate, followed by slower isomerization to generate the catalytically competent enzyme-substrate complex [5]. This mechanism accounts for the observed kinetic differences and explains the varying capacities of different substrates to support nitric oxide synthesis across isoforms.

Oxygen Dependency in Oxidative Reactions

The conversion of N-omega-Hydroxy-L-arginine to nitric oxide and L-citrulline demonstrates strict oxygen dependency with distinct stoichiometric requirements compared to L-arginine hydroxylation [4] [9] [10]. Stable isotope studies confirm that molecular oxygen serves as the source of ureido oxygen in L-citrulline formation from N-omega-Hydroxy-L-arginine, establishing the oxidative nature of this transformation [4] [11].

The oxygen utilization stoichiometry reveals fundamental mechanistic differences between the two oxidative steps catalyzed by nitric oxide synthase [4]. During L-arginine hydroxylation to form N-omega-Hydroxy-L-arginine, each mole of nitric oxide produced requires the oxidation of 1.52 ± 0.02 mol of reduced nicotinamide adenine dinucleotide phosphate [4]. In contrast, the oxidative conversion of N-omega-Hydroxy-L-arginine to nitric oxide and L-citrulline consumes only 0.53 ± 0.04 mol of reduced nicotinamide adenine dinucleotide phosphate per mol of nitric oxide formed [4].

Table 2: Oxygen Dependency in Nitric Oxide Synthase Reactions

| Reaction Step | O₂ Requirement | NADPH Consumption | Cofactors Required | Mechanism |

|---|---|---|---|---|

| Step 1: L-Arg → NOHA | 1 molecule O₂ | 1.52 ± 0.02 mol per mol NO | NADPH, BH₄, FAD, FMN | Hydroxylation |

| Step 2: NOHA → NO + L-Citrulline | 1 molecule O₂ | 0.53 ± 0.04 mol per mol NO | NADPH, BH₄, FAD, FMN | Oxidative cleavage |

The reduced stoichiometric requirement for the second oxidative step reflects the distinct mechanistic pathway involving N-omega-Hydroxy-L-arginine oxidation [9]. This process likely proceeds through a ferric peroxo intermediate rather than the compound I mechanism proposed for L-arginine hydroxylation [9] [12]. The lower electron requirement suggests that N-omega-Hydroxy-L-arginine itself may contribute reducing equivalents during the oxidative transformation.

Oxygen binding kinetics to ferrous nitric oxide synthase demonstrate significant substrate-dependent effects [10]. The presence of L-arginine stabilizes the ferrous-dioxygen intermediate and facilitates the sequential mechanism: Fe(II) ↔ Fe(II)O₂ → Fe(III) + O₂⁻ [10]. Overall, L-arginine binding significantly decreases both association and dissociation rate constants for oxygen binding while reducing the overall decay rate of the ferrous-dioxygen complex [10].

Arginase Inhibition Dynamics

N-omega-Hydroxy-L-arginine functions as a potent competitive inhibitor of arginase enzymes, representing one of the most effective naturally occurring arginase inhibitors identified to date [13] [14]. This inhibitory activity plays crucial roles in regulating L-arginine availability for nitric oxide synthesis and modulating the balance between nitric oxide production and polyamine biosynthesis pathways.

Competitive Inhibition Constants (Ki Values)

The inhibitory potency of N-omega-Hydroxy-L-arginine against arginase demonstrates species-specific variations with consistently strong competitive inhibition characteristics [13] [15] [16]. Against purified bovine liver arginase, N-omega-Hydroxy-L-arginine exhibits a competitive inhibition constant of 150 μM, establishing it as one of the most potent arginase inhibitors reported [13]. The compound demonstrates even greater potency against arginase activity in rat liver homogenates and murine macrophages, with IC₅₀ values of 150 and 450 μM respectively [13].

The structural analogue nor-N-omega-hydroxy-L-arginine, bearing a shortened alkyl chain, demonstrates approximately 40-fold enhanced potency compared to N-omega-Hydroxy-L-arginine [15] [16]. This compound inhibits arginase activity in unstimulated murine macrophages with an IC₅₀ value of 12 ± 5 μM, while maintaining its competitive inhibition characteristics [15]. Against stimulated macrophages expressing inducible nitric oxide synthase, nor-N-omega-hydroxy-L-arginine retains its potency with an IC₅₀ value of 10 ± 3 μM [15].

Table 3: Arginase Inhibition Constants

| Inhibitor | Ki/IC₅₀ (μM) | Inhibition Type | Target | pH |

|---|---|---|---|---|

| N-omega-hydroxy-L-arginine (NOHA) | 150 | Competitive | Bovine liver arginase | 7.4 |

| N-omega-hydroxy-nor-L-arginine (nor-NOHA) | 12 | Competitive | Murine macrophage arginase | 7.4 |

| 2(S)-amino-6-boronohexanoic acid (ABH) | 0.8-1.45 | Competitive | Human arginase I | 7.4 |

| S-(2-boronoethyl)-L-cysteine (BEC) | 0.31 | Competitive | Human arginase II | 7.5 |

Surface plasmon resonance measurements of human arginase I reveal that N-omega-Hydroxy-L-arginine binds with a dissociation constant of 3.6 μM, while nor-N-omega-hydroxy-L-arginine demonstrates significantly tighter binding with Kd = 517 nM [16]. Isothermal titration calorimetry provides even more precise measurements for nor-N-omega-hydroxy-L-arginine binding, indicating Kd ≈ 50 nM [16]. These binding affinity measurements confirm the competitive nature of inhibition and establish the molecular basis for the observed enzymatic effects.

The competitive inhibition mechanism involves direct competition between N-omega-Hydroxy-L-arginine and L-arginine for the arginase active site [13] [17]. The free carboxyl and alpha-amino functions of N-omega-Hydroxy-L-arginine are essential for recognition by arginase, as evidenced by the significantly reduced activity of D-isomer and derivatives lacking these functional groups [13]. The configuration-dependent binding reflects the stereospecific recognition requirements of the arginase active site.

Structural Basis of Enzyme-Intermediate Complex Formation

The molecular interactions governing N-omega-Hydroxy-L-arginine binding to arginase have been elucidated through high-resolution crystal structures and provide detailed insights into the structural basis of competitive inhibition [16] [12]. The binding mode reveals that the N-OH moiety of N-omega-Hydroxy-L-arginine displaces the metal-bridging hydroxide ion in the arginase active site, establishing direct coordination with the binuclear manganese cluster [18] [16].

Crystal structure analysis of human arginase I complexed with N-omega-Hydroxy-L-arginine at 2.04 Å resolution demonstrates that inhibitor binding occurs without significant conformational changes in the active site [16]. The root mean square deviation of 0.30 Å for 313 Cα atoms compared to the unliganded enzyme indicates minimal structural perturbation upon binding [16]. The higher resolution structure clearly reveals the complete array of hydrogen bonding interactions involving the α-carboxylate and α-amino substituents, with three direct and four water-mediated hydrogen bonds anchoring the inhibitor in the active site [16].

The hydroxyguanidinium group of N-omega-Hydroxy-L-arginine undergoes specific interactions within the arginase active site that account for its inhibitory potency [16]. The Nη-OH group displaces the metal-bridging hydroxide ion and nearly symmetrically bridges the binuclear manganese cluster with metal coordination distances of 2.0 Å and 2.2 Å respectively [16]. Additionally, the hydroxyguanidinium Nη-H group donates a hydrogen bond to Asp128, while the η-NH₂ group forms a hydrogen bond with Thr246 [16].

The structural comparison between N-omega-Hydroxy-L-arginine and nor-N-omega-hydroxy-L-arginine binding reveals the molecular basis for the enhanced affinity of the shortened analogue [16]. The 1.55 Å resolution crystal structure of human arginase I complexed with nor-N-omega-hydroxy-L-arginine shows that the Nζ-OH group displaces the metal-bridging hydroxide ion with Mn²⁺-O coordination distances of 2.1 Å and 2.2 Å [16]. The shorter side chain appears to optimize the geometry of metal coordination interactions while maintaining the essential hydrogen bonding network with active site residues.

The enzyme-intermediate complex formation demonstrates the tetrahedral intermediate analogy that underlies arginase inhibition mechanisms [19] [20]. During normal catalysis, the metal-bridging hydroxide ion initiates nucleophilic attack on the substrate's guanidinium group, leading to formation of a tetrahedral intermediate [19]. The metal ions stabilize both the hydroxyl group in the tetrahedral intermediate and the developing lone electron pair on the amino group [19]. N-omega-Hydroxy-L-arginine binding mimics aspects of this transition state, particularly through its coordination to the manganese cluster and interactions with active site residues essential for catalysis.

The structural basis of competitive inhibition extends beyond the immediate active site to include interactions with residues involved in substrate recognition and catalysis [16] [21]. The α-amino and α-carboxylate groups of N-omega-Hydroxy-L-arginine make identical hydrogen bonding patterns to those observed with other competitive inhibitors, including interactions with Tyr588, Asp597, Glu592, and heme propionate groups [16]. These conserved interactions explain the competitive nature of inhibition and the structural requirements for effective arginase inhibition.

The enzyme-intermediate complex formation provides insights into the dynamic aspects of arginase catalysis and inhibition [17] [22]. Kinetic analysis reveals that arginase inhibition by N-omega-Hydroxy-L-arginine increases nitrite and L-citrulline accumulation in macrophage cultures over extended incubation periods [17]. This time-dependent effect reflects the competitive nature of inhibition and demonstrates the physiological relevance of N-omega-Hydroxy-L-arginine in modulating the balance between arginase and nitric oxide synthase activities [22].